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molecular formula C8H5ClF3NO2 B137295 4-amino-3-chloro-5-(trifluoromethyl)benzoic Acid CAS No. 95656-52-3

4-amino-3-chloro-5-(trifluoromethyl)benzoic Acid

Cat. No. B137295
M. Wt: 239.58 g/mol
InChI Key: LZLSLGVFHCTZAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07326722B2

Procedure details

7.8 g (40 mmol) of 4-amino-5-trifluoromethylbenzoic acid in 80 ml of chloroform are placed in a 500 ml round-bottomed flask in the presence of 9.97 ml (50 mmol) of sulphuryl chloride, and the mixture is stirred under reflux overnight.
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
9.97 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:10]([C:11]([F:14])([F:13])[F:12])=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1.S(Cl)([Cl:18])(=O)=O>C(Cl)(Cl)Cl>[NH2:1][C:2]1[C:10]([C:11]([F:12])([F:13])[F:14])=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][C:3]=1[Cl:18]

Inputs

Step One
Name
Quantity
7.8 g
Type
reactant
Smiles
NC1=CC=C(C(=O)O)C=C1C(F)(F)F
Name
Quantity
9.97 mL
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Name
Quantity
80 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
Smiles
NC1=C(C=C(C(=O)O)C=C1C(F)(F)F)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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